Heptadecasphinganine

Übersicht

Beschreibung

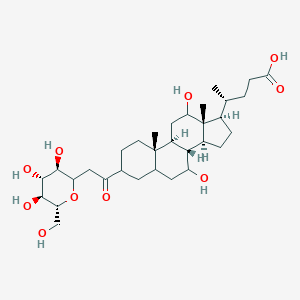

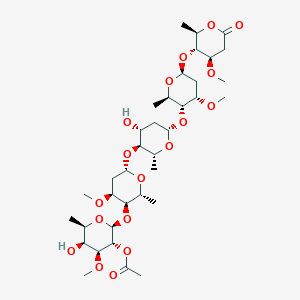

Sphinganine (d17:0), also known as dihydrosphingosine, is a bioactive sphingolipid. It is a long-chain base that plays a crucial role in the biosynthesis of complex sphingolipids. Sphinganine is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It is a precursor for ceramide, which is a key molecule in the sphingolipid metabolism pathway .

Wissenschaftliche Forschungsanwendungen

Sphinganine has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in chromatographic and mass spectrometry analyses of sphingolipids.

Biology: Involved in the study of cell growth, differentiation, and apoptosis.

Medicine: Research on sphinganine’s role in diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Utilized in the production of bioactive lipids and as a component in cosmetic formulations.

Wirkmechanismus

Sphinganine exerts its effects by acting as a precursor for ceramide, which is involved in various cellular processes. It inhibits the activity of protein kinase C and blocks cholesterol transport in Niemann-Pick Type C disease . Sphinganine accumulation can stimulate apoptosis through the activation of specific signaling pathways .

Biochemische Analyse

Biochemical Properties

Heptadecasphinganine participates in biochemical reactions within the cell. It is an isomer of sphinganine and has been found to inhibit the growth of certain fungi, such as Candida glabrata and Candida albicans . The nature of these interactions involves the compound binding to the active site of target proteins, disrupting their normal function, and preventing the catalysis of key biochemical reactions .

Cellular Effects

The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. For instance, it has been found to inhibit the growth of certain fungi by disrupting their normal biochemical functions . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with target proteins within the cell. By binding to the active site of these proteins, this compound disrupts their normal function and prevents the catalysis of key biochemical reactions . This can lead to changes in gene expression and potentially influence the activation or inhibition of enzymes.

Temporal Effects in Laboratory Settings

Given its role in inhibiting the growth of certain fungi, it is plausible that its effects may vary over time, depending on factors such as the stability of the compound, its rate of degradation, and the long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sphinganine (d17:0) can be synthesized through the decarboxylating condensation of serine with palmitoyl-CoA, yielding a keto intermediate (2-oxosphinganine), which is then reduced by NADPH to form sphinganine . This method involves the use of specific enzymes and cofactors to facilitate the reaction.

Industrial Production Methods

In industrial settings, sphinganine is typically produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce sphinganine by manipulating their metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain high-purity sphinganine .

Analyse Chemischer Reaktionen

Types of Reactions

Sphinganine undergoes various chemical reactions, including:

Oxidation: Sphinganine can be oxidized to form sphinganine-1-phosphate, a bioactive lipid involved in cell signaling.

Reduction: The keto intermediate (2-oxosphinganine) can be reduced to form sphinganine.

Substitution: Sphinganine can undergo substitution reactions to form different sphingolipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: NADPH is commonly used as a reducing agent in enzymatic reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Sphinganine-1-phosphate: Formed through oxidation.

Ceramide: Formed through the acylation of sphinganine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sphingosine: Another long-chain base involved in sphingolipid metabolism.

Ceramide: A key molecule in the sphingolipid pathway, formed from sphinganine.

Sphinganine-1-phosphate: A bioactive lipid formed from the oxidation of sphinganine.

Uniqueness

Sphinganine is unique due to its role as a precursor for ceramide and its involvement in the sphingolipid biosynthesis pathway. Unlike sphingosine, sphinganine lacks a double bond, which affects its biological activity and interactions with other molecules .

Eigenschaften

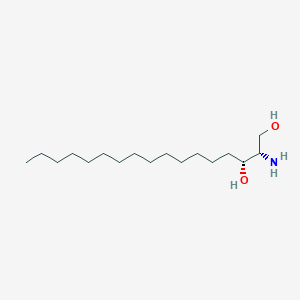

IUPAC Name |

(2S,3R)-2-aminoheptadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUQCFJDMSIJF-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390606 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32164-02-6 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is heptadecasphinganine and why is it relevant in the context of these studies?

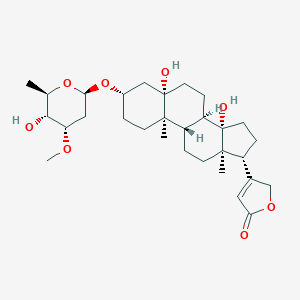

A1: this compound, also known as d17:0, is a long-chain base found in certain glycosphingolipids. In the provided research article [], this compound was identified as a major long-chain base component in blood group A-active glycolipids isolated from hog stomach mucosa. These glycolipids are complex molecules with potential roles in cell signaling and immune recognition.

Q2: How does the presence of this compound in the hog stomach mucosa glycolipids compare to other sources or types of glycosphingolipids?

A2: While the provided research focuses specifically on hog stomach mucosa [], the presence and relative abundance of different long-chain bases like this compound can vary significantly across different organisms, tissues, and even within different glycosphingolipid classes. Further research is needed to understand the specific significance of this compound in these A-active glycolipids compared to other long-chain bases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.